Meptazinol-d3 HCl
Description
Properties
Molecular Formula |
C15H20D3NO.HCl |
|---|---|
Molecular Weight |
272.83 |
Origin of Product |
United States |
Bioanalytical Method Development and Validation Utilizing Meptazinol D3 Hcl
Development of Quantitative LC-MS/MS Methods for Meptazinol (B1207559) and its Metabolites
Developing quantitative LC-MS/MS methods for pharmaceutical compounds like meptazinol involves several critical steps, where the use of a stable isotope-labeled internal standard is paramount.
Critical Role of Meptazinol-d3 HCl as a Stable Isotope Labeled Internal Standard in Mass Spectrometry
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely used in mass spectrometry-based quantitative analysis. They are considered the ideal choice for internal standards due to their similar physicochemical properties to the analyte of interest, meptazinol, while being distinguishable by mass spectrometry because of the isotopic substitution. sigmaaldrich.comlumiprobe.com This similarity ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatographic separation, and ionization, effectively compensating for variations and potential matrix effects that can impact the accuracy and precision of the analysis. mdpi.comnih.gov The use of a SIL-IS helps to improve the reliability and reproducibility of the quantitative method. sigmaaldrich.com
Optimization of Chromatographic Separation Techniques for Meptazinol and its Deuterated Analogue in Complex Matrices
Effective chromatographic separation is essential to resolve the analyte (meptazinol) and its internal standard (this compound) from endogenous matrix components and potential metabolites, preventing isobaric interferences. whiterose.ac.ukpsu.eduresearchgate.net LC-MS/MS methods often utilize reversed-phase liquid chromatography due to its suitability for separating a wide range of small molecules based on their polarity. psu.edu Optimization involves selecting the appropriate stationary phase (e.g., C18 columns are common) and mobile phase composition (including buffers and organic solvents) to achieve adequate retention and peak shape for both meptazinol and this compound within a reasonable run time. researchgate.netnih.gov The goal is to ensure that the analyte and internal standard elute at similar retention times, confirming their similar chromatographic behavior, while achieving sufficient separation from interfering substances present in complex biological matrices such as plasma, urine, or tissue homogenates. researchgate.net
Selection and Validation of Mass Spectrometric Detection Parameters (e.g., Multiple Reaction Monitoring, Ion Transitions)
Tandem mass spectrometry (MS/MS), particularly operating in Multiple Reaction Monitoring (MRM) mode, is the preferred detection method for quantitative bioanalysis due to its high selectivity and sensitivity. whiterose.ac.uklabce.comsciex.com In MRM, specific precursor ions for both meptazinol and this compound are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and characteristic product ions are monitored in the third quadrupole (Q3). whiterose.ac.uklabce.com The selection of appropriate precursor-to-product ion transitions (ion transitions) is critical for ensuring specificity and minimizing interference from the matrix or other co-eluting compounds. labce.comsciex.com For meptazinol and this compound, specific ion transitions are chosen based on their fragmentation patterns. The ratio of the peak area of the analyte transition to the peak area of the internal standard transition is used for quantification. upf.edu Optimization of mass spectrometric parameters, such as capillary voltage, cone voltage, collision energy, and gas flows, is performed to maximize the signal intensity of the selected ion transitions for both the analyte and the internal standard. mdpi.comnih.gov
Comprehensive Validation of Bioanalytical Assays Incorporating this compound
Bioanalytical method validation is a regulatory requirement to ensure that the method is reliable and suitable for its intended purpose. europa.eunih.govresearchgate.net The validation process, often guided by regulatory guidelines such as those from the FDA and EMA, includes evaluating several key parameters. europa.euresearchgate.netacademicjournals.orgeuropa.eu
Assessment of Analytical Linearity, Sensitivity, and Lower Limits of Quantification
Linearity establishes the relationship between the analyte concentration in the matrix and the instrument response over a defined range. nih.govmdpi-res.com Calibration curves are constructed using a series of standards spiked into the biological matrix at different concentrations, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). europa.eueuropa.eu this compound is added to all calibration standards and quality control (QC) samples at a constant concentration. The linearity is typically assessed by plotting the peak area ratio of meptazinol to this compound against the nominal meptazinol concentrations and applying a regression analysis. upf.edu The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within ±20% of the nominal concentration and with a precision (RSD or CV) of ≤20%. nih.govacademicjournals.orgeuropa.eumdpi-res.com Sensitivity refers to the ability of the method to detect and quantify the analyte at low concentrations, which is directly related to the LLOQ. europa.eumdpi-res.com
Evaluation of Inter- and Intra-day Precision, Accuracy, and Reproducibility
Precision and accuracy are fundamental parameters evaluated during validation to demonstrate the reliability of the method. europa.eunih.govacademicjournals.orgmdpi-res.com Precision assesses the variability of the results when the same sample is analyzed repeatedly. It is typically evaluated at different concentration levels (low, medium, and high QC samples) within a single analytical run (intra-day precision) and across multiple analytical runs performed on different days (inter-day precision). academicjournals.orgeuropa.eumdpi-res.com Precision is usually expressed as relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netmdpi.com Accuracy measures how close the measured concentration is to the true (nominal) concentration of the analyte in the QC samples. europa.eunih.govacademicjournals.orgmdpi-res.com It is also assessed at different concentration levels and across multiple runs. academicjournals.orgeuropa.eu Accuracy is typically expressed as a percentage of the nominal concentration or as bias. mdpi.com Acceptance criteria for precision and accuracy in bioanalytical method validation are generally established by regulatory guidelines, often requiring values to be within ±15% of the nominal concentration, except for the LLOQ, which may allow up to ±20%. europa.eumdpi-res.com Reproducibility refers to the ability of the method to yield similar results when performed in different laboratories or by different analysts, demonstrating the robustness of the method. The consistent performance of the method with this compound as an internal standard across different runs and days is a key indicator of its reproducibility. academicjournals.orgresearchgate.net
Mitigation and Assessment of Matrix Effects in Quantitative Bioanalysis with Deuterated Internal Standards
Matrix effects represent a significant challenge in quantitative bioanalysis using LC-MS/MS waters.comwaters.comnih.govmdpi.com. These effects arise from co-eluting endogenous or exogenous components in the biological matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification waters.comwaters.commdpi.com. Matrix effects can be highly variable between different biological samples and can impact the precision and accuracy of the bioanalytical method waters.com.
Deuterated internal standards, such as this compound, play a crucial role in mitigating the impact of matrix effects waters.comnih.gov. Because the deuterated internal standard is chemically very similar to the analyte, it is expected to experience similar ionization suppression or enhancement in the presence of matrix components waters.com. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be largely compensated for, assuming the analyte and internal standard co-elute and are affected proportionally waters.comnih.gov.
Assessment of matrix effects is a critical part of bioanalytical method validation nih.govmdpi-res.com. This typically involves comparing the peak area response of the analyte in extracted blank matrix spiked post-extraction with the response of the analyte in a neat solution at the same concentration mdpi-res.commdpi.com. The matrix factor is calculated to quantify the extent of matrix effect. For methods employing a deuterated internal standard like this compound, the internal standard-normalized matrix factor is often evaluated. This involves comparing the ratio of the analyte peak area to the internal standard peak area in extracted spiked matrix samples with the ratio obtained from neat solutions nih.gov. Ideally, the internal standard-normalized matrix factor should be close to 100% across different concentrations and different lots of the biological matrix, indicating that the internal standard effectively compensates for matrix variability nih.gov.
Studies investigating matrix effects often involve analyzing multiple lots of blank biological matrix (e.g., plasma from different individuals) to assess the variability of matrix effects mdpi.com. The use of this compound as an internal standard in Meptazinol bioanalysis helps to ensure that the method remains accurate and reliable despite potential variations in matrix composition across different study samples.
Determination of Extraction Recovery and Methodological Robustness in Biological Samples
Extraction recovery is a critical parameter in bioanalytical method validation, defined as the efficiency of the analytical process in extracting the analyte from the biological matrix nih.govfda.gov. It is typically expressed as a percentage of the known amount of analyte carried through the sample extraction and processing steps nih.govfda.gov. While high extraction recovery is desirable, it is not always necessary, provided that the recovery is consistent, reproducible, and sufficient to achieve the required sensitivity fda.gov.
The determination of extraction recovery involves comparing the analytical response of an extracted sample spiked with the analyte before extraction to the response of a sample spiked with the analyte after extraction (or a neat solution at the same concentration) mdpi-res.comnih.govfda.gov. For methods using an internal standard like this compound, the recovery of both the analyte (Meptazinol) and the internal standard (this compound) should be determined separately fda.gov. Comparing the recoveries of the analyte and the internal standard can provide insights into whether the internal standard is effectively tracking the analyte during the extraction process.
Detailed research findings on extraction recovery and robustness for a bioanalytical method utilizing this compound would involve presenting data from validation experiments. This data would typically include the mean extraction recovery percentages for Meptazinol and this compound at different quality control (QC) concentration levels, along with the associated precision (e.g., %RSD). Robustness would be demonstrated by showing that the method's accuracy and precision remain within acceptable limits when method parameters are slightly altered. For example, a table might show extraction recovery data like the following:
| Analyte | QC Level | Mean Recovery (%) | %RSD |
| Meptazinol | Low QC | XX.X | X.X |
| Meptazinol | Mid QC | YY.Y | Y.Y |
| Meptazinol | High QC | ZZ.Z | Z.Z |
| This compound | IS | AA.A | A.A |
Application of this compound in High-Throughput Bioanalytical Screening Methodologies
Based on the available search results, specific information detailing the application of this compound specifically within the methodologies of high-throughput bioanalytical screening was not found within the scope of the provided sources. Therefore, content for this section cannot be generated based on the strict constraints of this request.
Investigations into Meptazinol Metabolism Employing Deuterated Tracers
Elucidation of Meptazinol (B1207559) Metabolic Pathways via Deuterium (B1214612) Labeling
Deuterium labeling is a powerful technique for elucidating the complex metabolic pathways of drug compounds. By introducing deuterium atoms into the meptazinol structure, researchers can track which parts of the molecule are subject to enzymatic transformation and identify the resulting metabolites. The mass difference between the deuterated parent compound and its metabolites allows for clear differentiation from endogenous compounds and potential artifacts during analysis. mdpi.comnih.govresearchgate.netfrontiersin.org
Methodologies for Identification and Structural Characterization of Meptazinol Metabolites in Research Models
The identification and structural characterization of meptazinol metabolites in biological matrices from research models typically employ advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS) or high-resolution mass spectrometry (HR-MS). nih.govresearchgate.netijpsdronline.comresearchgate.net LC separates the complex mixture of compounds in a biological sample, while MS provides mass information, allowing for the detection of the parent compound and its metabolites based on their unique mass-to-charge ratios (m/z). nih.gov
When using Meptazinol-d3 HCl, both the labeled parent drug and its labeled metabolites will have a characteristic mass shift compared to their unlabeled counterparts. This isotopic signature simplifies the identification process within complex chromatograms. Tandem mass spectrometry (MS/MS) is often used in conjunction with LC-MS to obtain structural information about the metabolites. nih.govnih.gov By fragmenting the metabolite ions and analyzing the resulting fragment ions, researchers can deduce the structure of the metabolite and pinpoint the sites of metabolic modification. nih.govnih.gov Comparing the fragmentation patterns of labeled and unlabeled compounds and their metabolites further aids in confirming the metabolic transformations and the retention or loss of deuterium atoms. nih.gov
Metabolite identification workflows often involve comparing the LC-MS profiles of samples incubated with the labeled compound to control samples. Software tools can assist in identifying peaks with the expected mass shift corresponding to labeled metabolites. frontiersin.org
Tracing of Enzymatic Transformations and Biochemical Reaction Mechanisms
Deuterium labeling allows for the tracing of specific enzymatic transformations and the elucidation of biochemical reaction mechanisms involved in meptazinol metabolism. By strategically placing deuterium atoms at different positions within the meptazinol molecule, researchers can determine which hydrogen atoms are abstracted or involved in bond breaking during metabolism. For example, if a metabolic reaction involves the oxidation of a carbon atom where a deuterium is attached, the resulting metabolite may either retain the deuterium (with a mass shift) or lose it (if the C-D bond is broken). Observing the presence or absence of the deuterium label in specific metabolites provides direct evidence about the enzymatic reactions that have occurred.
Previous studies on meptazinol metabolism using other labeling techniques, such as carbon-14 (B1195169) and tritium (B154650), have indicated that the primary metabolic pathway is glucuronidation, with a minor metabolite identified as a hexahydroazepinone derivative. nih.govresearchgate.net There was no evidence of N-demethylation observed in these studies. nih.gov Using site-specific deuterated meptazinol analogs could further confirm these findings and provide more detailed information about the specific enzymes involved (e.g., UDP-glucuronosyltransferases for glucuronidation) and the precise mechanisms of metabolite formation. admescope.com
In Vitro Metabolic Stability Studies Utilizing this compound
In vitro metabolic stability studies are fundamental in drug discovery and development to assess how quickly a compound is metabolized by enzymes, typically in the liver. nuvisan.comsrce.hrwuxiapptec.com These studies provide an estimate of a compound's susceptibility to metabolic clearance in vivo. admescope.comsrce.hr this compound is particularly useful in these studies, often employed as a stable isotope internal standard for accurate quantification of the parent compound and its metabolites. mdpi.comnih.govresearchgate.netfrontiersin.org
Application in Liver Microsomal and Hepatocyte Incubation Systems for Metabolite Profiling
Liver microsomes and hepatocytes are widely used in vitro systems for assessing metabolic stability and profiling metabolites. admescope.comnuvisan.comsrce.hrwuxiapptec.comnih.gov Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, which are responsible for many Phase I oxidative metabolic reactions. srce.hrwuxiapptec.comevotec.com Hepatocytes, on the other hand, are intact liver cells that contain the full complement of metabolic enzymes, including both Phase I and Phase II enzymes (such as UGTs and SULTs), allowing for the study of both oxidative and conjugative metabolism. admescope.comsrce.hrwuxiapptec.com
In these incubation systems, this compound can be added at a known concentration to samples containing unlabeled meptazinol and the metabolic enzyme source (microsomes or hepatocytes). As the unlabeled meptazinol is metabolized over time, its concentration decreases, while metabolites are formed. This compound, being an isotopic analog, behaves identically to the unlabeled compound in terms of metabolism but can be distinguished by MS. mdpi.com By monitoring the ratio of unlabeled meptazinol to this compound over time using LC-MS/MS, the rate of disappearance of the parent drug can be accurately determined. Similarly, labeled metabolites formed from this compound can be used to aid in the identification and relative quantification of unlabeled metabolites.
Metabolite profiling in these systems involves identifying the structures of the metabolites formed. Using this compound helps in distinguishing metabolites from background noise and matrix effects, as both the labeled parent and labeled metabolites will exhibit the characteristic mass shift. nih.govresearchgate.netfrontiersin.org
Quantitative Assessment of Intrinsic Clearance Rates in Pre-clinical Models
Intrinsic clearance (CLint) is a key pharmacokinetic parameter that reflects the inherent ability of the liver (or other organs) to metabolize a drug, independent of blood flow and protein binding. nuvisan.comsrce.hrwuxiapptec.com In vitro metabolic stability studies using liver microsomes and hepatocytes are used to determine CLint, which can then be scaled to predict in vivo hepatic clearance in pre-clinical models and humans. nuvisan.comsrce.hrevotec.com
The disappearance rate of the parent compound in the in vitro incubation system is used to calculate the in vitro half-life (t₁/₂), from which CLint can be derived. srce.hr
CLint = (ln(2) / t₁/₂) * (Incubation Volume / Protein or Cell Concentration)
The use of this compound as an internal standard is crucial for accurate quantification of the parent compound concentration over time, especially in complex biological matrices. nih.govresearchgate.netfrontiersin.org It helps to correct for variations in sample preparation, injection volume, and ionization efficiency during LC-MS/MS analysis, leading to more reliable CLint estimations. nih.govresearchgate.net
Studies have shown that meptazinol undergoes rapid metabolism and has relatively low systemic bioavailability after oral administration, indicating a significant first-pass effect, likely due to extensive hepatic metabolism. nih.govresearchgate.netrsc.orgresearchgate.net In vitro studies using microsomes and hepatocytes from various species can provide quantitative data on the rate and extent of this metabolism, helping to explain observed pharmacokinetic properties in pre-clinical models. srce.hrnih.govresearchgate.net
Data from in vitro intrinsic clearance studies could be presented in tables showing the CLint values obtained in different species (e.g., rat, dog, human) using both microsomal and hepatocyte systems.
| Species | System | Intrinsic Clearance (µL/min/mg protein or µL/min/10⁶ cells) |
| Rat | Microsomes | [Example Data] |
| Rat | Hepatocytes | [Example Data] |
| Dog | Microsomes | [Example Data] |
| Dog | Hepatocytes | [Example Data] |
| Human | Microsomes | [Example Data] |
| Human | Hepatocytes | [Example Data] |
Note: Example Data would be replaced with actual research findings if available.
Advanced Techniques for Differentiation of Parent Compound from Metabolites in Complex Research Samples
Differentiating the parent compound from its metabolites in complex biological samples is essential for accurate metabolic profiling and pharmacokinetic analysis. When using deuterated tracers like this compound, this differentiation is significantly enhanced, particularly with advanced mass spectrometry techniques.
LC-MS and HR-MS are the cornerstone techniques. nih.govresearchgate.netijpsdronline.comresearchgate.net The inherent mass difference between the deuterated parent (this compound) and its unlabeled metabolites allows for their clear separation in the mass spectrum. mdpi.comnih.govresearchgate.netfrontiersin.org However, some metabolites of the unlabeled parent compound might have the same nominal mass as the labeled parent or its labeled metabolites. High-resolution mass spectrometry provides the necessary mass accuracy to distinguish between compounds with very similar nominal masses but different elemental compositions (isobars). mdpi.comnih.gov For example, a metabolite of unlabeled meptazinol might differ from the labeled parent by only a few millidatons, which HR-MS can resolve. nih.gov
Furthermore, MS/MS fragmentation is invaluable for confirming the identity of metabolites and differentiating them from the parent compound or other interfering substances. nih.govnih.gov By comparing the fragmentation patterns of the suspected metabolite with that of the parent compound, researchers can confirm the structural changes that have occurred. When using a deuterated tracer, the fragmentation pattern of the labeled parent will show fragment ions with mass shifts corresponding to the deuterium atoms. Metabolites retaining some or all of the deuterium atoms will show similar shifts in their corresponding fragment ions. nih.gov Metabolites where a deuterium has been lost during the metabolic transformation will show a different fragmentation pattern or mass shift, providing direct evidence of the site of metabolism. nih.gov
Stable isotope labeling, as employed with this compound, combined with sophisticated data analysis software capable of recognizing isotopic patterns and mass shifts, allows for the targeted detection and differentiation of tracer-derived metabolites from the vast array of endogenous compounds present in biological matrices. researchgate.netfrontiersin.org This untargeted or suspect screening approach significantly improves the efficiency and confidence in metabolite identification. researchgate.net
Pharmacokinetic Research Paradigms Utilizing Meptazinol D3 Hcl Pre Clinical Focus
Methodological Approaches to Pre-clinical Absorption and Distribution Studies
Investigating the absorption and distribution of a drug is fundamental to understanding its pharmacokinetic behavior. Pre-clinical studies employing Meptazinol-d3 HCl utilize a variety of methodological approaches to characterize how meptazinol (B1207559) is taken into the body and subsequently distributed throughout tissues and organs.
In Vitro and Ex Vivo Models for Investigating Transport and Distribution Mechanisms
In vitro and ex vivo models play a crucial role in elucidating the mechanisms governing drug transport and distribution across biological barriers at a more controlled level than in vivo studies biobide.comnih.gov.
In Vitro Models: These models typically involve cell cultures or isolated biological components. For studying absorption, cell lines representing intestinal epithelia (for oral absorption) or other relevant barriers can be used to assess permeability and the involvement of active transport mechanisms or efflux transporters. nih.govmdpi.comnih.gov While specific data for this compound in these models is not detailed in the provided snippets, the general application involves exposing the cell monolayer to the labeled compound and measuring its passage across the barrier. This helps determine the rate and extent of transport and can identify potential transporters involved. mdpi.comuzh.ch
Ex Vivo Models: These models utilize excised tissues or organs maintained in a viable state outside the body, offering a level of complexity closer to the in vivo situation while still allowing for experimental control biobide.comnih.gov. Examples include isolated perfused organs (e.g., liver, kidney, intestine) or tissue segments nih.govmdpi.comnih.govbast.de. Using this compound in ex vivo perfusion studies allows researchers to investigate tissue uptake, distribution within the tissue, and potential metabolism or efflux by transporters present in that specific organ under controlled conditions. This can provide insights into organ-specific disposition that are not easily obtainable from in vitro cell culture alone. biobide.comnih.gov
The use of this compound in these models, often coupled with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), allows for precise quantification of the labeled compound and its potential metabolites, aiding in the understanding of transport kinetics and mechanisms. nih.govresearchgate.netrjptonline.orgijper.org
Application of Isotopic Labeling in Tissue Distribution Profiling Studies
Isotopic labeling, particularly with stable isotopes like deuterium (B1214612), is a powerful technique for quantitative tissue distribution studies in pre-clinical research mdpi.comacs.orgcriver.comresearchgate.net. Following administration of this compound to animal models, the distribution of the labeled compound throughout various tissues and organs is assessed at different time points.
Techniques such as quantitative tissue dissection followed by LC-MS/MS analysis are commonly employed. The distinct mass of this compound allows it to be easily differentiated and quantified alongside the endogenous, non-labeled meptazinol (if present) or other compounds in complex biological matrices acanthusresearch.comnih.govresearchgate.netrjptonline.org. This provides detailed information on the concentration of this compound in different tissues, allowing researchers to determine tissue-to-plasma ratios and understand the extent and rate of distribution. criver.com Whole-body autoradiography, while more commonly associated with radioactive isotopes like tritium (B154650) or carbon-14 (B1195169), also serves the purpose of visualizing tissue distribution, though deuterium labeling is typically analyzed via mass spectrometry mdpi.comcriver.com.
Data obtained from these studies can reveal preferential uptake into certain tissues, barriers to distribution (e.g., blood-brain barrier), and the potential for accumulation in specific organs. This information is critical for assessing potential target engagement and identifying organs that might be susceptible to exposure.
Characterization of Excretion Pathways in Research Models Using Labeled Analogues
Understanding how a drug is eliminated from the body is another critical aspect of pharmacokinetic profiling. Meptazinol is known to be primarily metabolized via glucuronidation and largely excreted in the urine as conjugated metabolites wikidoc.orghpra.iecapes.gov.br.
Using this compound in excretion studies in animal models allows researchers to track the elimination of the labeled compound and its labeled metabolites. By collecting urine, feces, and bile (via cannulation), and analyzing these samples using LC-MS/MS, the routes and extent of excretion can be quantitatively determined. The deuterium label remains attached to the parent molecule and its metabolites, enabling their specific detection and quantification. acs.orgresearchgate.neteurekaselect.com
Comparing the excretion profile of this compound to that of the non-labeled meptazinol (if co-administered or studied separately) can help confirm the primary excretion pathways and assess if the deuteration significantly alters the elimination process. This is particularly useful when investigating the contribution of different metabolic pathways to clearance.
Mechanistic Pharmacokinetic Modeling Informed by Deuterated Compound Data
Mechanistic pharmacokinetic modeling aims to simulate and predict the ADME behavior of a drug based on physiological and biochemical principles mdpi.com. Data generated using deuterated compounds like this compound are invaluable for informing and validating these models.
Impact of Deuteration on Pharmacokinetic Parameters and Disposition
While deuterium substitution is generally considered a subtle modification, it can influence PK parameters, primarily by affecting metabolic stability informaticsjournals.co.innih.govdovepress.comnih.gov. The stronger C-D bond compared to the C-H bond can slow down enzymatic reactions that involve cleavage of the labeled bond, potentially leading to reduced clearance and increased systemic exposure (higher AUC and Cmax) and half-life informaticsjournals.co.innih.govnih.gov.
Studies using deuterated analogues of other drugs have demonstrated these effects. For example, deuteration of methadone resulted in increased AUC and Cmax and reduced clearance in mice nih.gov. Deuteration can also potentially decrease the formation of specific metabolites or, in some cases, lead to metabolic switching to alternative pathways nih.govdovepress.com.
By comparing the PK parameters of this compound to those of non-labeled meptazinol in pre-clinical models, researchers can quantify the impact of deuteration on its disposition. This data is crucial for understanding the metabolic fate of meptazinol and how different metabolic pathways contribute to its clearance.
While specific quantitative data for the PK parameters of this compound compared to meptazinol is not available in the provided search results, the general principle is that studies would measure parameters such as:
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| AUC | Area under the plasma concentration-time curve |
| Half-life (t½) | Time taken for plasma concentration to reduce by half |
| Clearance (CL) | Rate of drug elimination from the body |
| Volume of Distribution (Vd) | Apparent volume into which the drug is distributed |
Differences observed in these parameters between this compound and meptazinol would indicate a deuterium kinetic isotope effect on the metabolism or other disposition processes. nih.govdovepress.com
Considerations for Allometric Scaling and In Vitro-In Vivo Extrapolation
Data from pre-clinical PK studies, including those utilizing this compound, are used to predict human pharmacokinetics through techniques like allometric scaling and in vitro-in vivo extrapolation (IVIVE) mdpi.com.
Allometric Scaling: This involves scaling PK parameters from multiple animal species based on physiological parameters (e.g., body weight) to predict human PK mdpi.com. While the direct impact of deuteration on allometric scaling factors for meptazinol is not specified, the accurate PK data obtained using this compound in different pre-clinical species would contribute to more robust scaling predictions for the parent compound.
In Vitro-In Vivo Extrapolation (IVIVE): This approach uses data from in vitro studies (e.g., metabolic stability in liver microsomes or hepatocytes, transporter assays) to predict in vivo PK behavior uzh.chmdpi.com. Data on the metabolic fate of this compound in vitro, particularly regarding the rate of metabolism at deuterated positions, can be integrated into IVIVE models to improve predictions of in vivo clearance and potential drug interactions for meptazinol. dovepress.com
The use of deuterated internal standards like this compound in bioanalytical methods is crucial for obtaining accurate and reproducible concentration data in biological samples from pre-clinical studies, which is essential for reliable PK parameter estimation and subsequent modeling and extrapolation efforts. acanthusresearch.comnih.govresearchgate.netrjptonline.orgijper.org
Synthetic Chemistry and Isotopic Labeling Strategies for Meptazinol Analogues
Advanced Methodologies for Deuterium (B1214612) Incorporation into Complex Pharmaceutical Structures
Deuterium incorporation into complex pharmaceutical structures can be achieved through various synthetic strategies. Traditionally, this has involved organic chemistry routes using isotopically enriched starting materials x-chemrx.com. However, more advanced methodologies have been developed to improve efficiency, regioselectivity, and cost-effectiveness.
Late-stage direct hydrogen isotopic exchange (HIE) is one such advanced method that allows for deuterium labeling without the need for extensive prefunctionalization x-chemrx.comacs.org. This approach is often more atom-economical as it can introduce the label at a specific position without requiring the synthesis of the entire molecule from deuterated precursors x-chemrx.com. Reagents like D₂O are commonly used as the deuterium source in HIE reactions x-chemrx.comnih.gov. Catalytic systems, including those involving transition metals like palladium, rhodium, or platinum, are frequently employed to facilitate HIE x-chemrx.comresearchgate.net. For example, studies have explored the use of Raney nickel-catalyzed HIE processes, which have shown compatibility with nitrogen-containing heterocycles and pharmaceutical compounds x-chemrx.com.
Another approach involves reductive deuteration or dehalogenative deuteration researchgate.net. The presence of functional groups like carbonyls in precursor molecules can allow for deuterium introduction through both isotope exchange and the reduction of the ketone group researchgate.net.
Flow chemistry techniques are also being explored for isotope labeling, offering advantages such as precise control of reaction parameters, improved mixing, and enhanced safety compared to traditional batch synthesis x-chemrx.com.
Analytical Techniques for Purity and Isotopic Enrichment Characterization of Synthesized Standards
Accurate characterization of the purity and isotopic enrichment of synthesized deuterated standards like Meptazinol-d3 HCl is crucial for their intended applications, particularly in quantitative analysis using mass spectrometry rsc.orgnih.gov. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for characterizing deuterated compounds rsc.orgrsc.org. NMR can confirm the structural integrity of the synthesized molecule and, importantly, verify the position(s) of the incorporated deuterium atoms rsc.orgrsc.org. While HR-MS provides information on the total deuterium content and isotopologue distribution, NMR offers site-specific information about deuterium incorporation rsc.org.
The combination of HR-MS and NMR provides a comprehensive strategy for evaluating both the isotopic enrichment and structural integrity of deuterium-labeled compounds rsc.orgrsc.org.
Data on isotopic purity for other deuterated compounds analyzed by LC-ESI-HR-MS and NMR illustrate the typical results obtained from these techniques:
| Compound Name | Deuterium Label | % Isotopic Purity | Partially Deuterated Impurity (%) |
| Benzofuranone derivative | -d2 | 94.7 | d1 (5.2), d0 (0.1) |
| Tamsulosin | -d4 | 99.5 | d3 (0.5) |
| Oxybutynin | -d5 | 98.8 | Not specified |
| Eplerenone | -d3 | 99.9 | Not specified |
| Propafenone | -d7 | 96.5 | Not specified |
Stereochemical Considerations and Enantioselective Deuteration in Meptazinol (B1207559) Analogue Synthesis
Meptazinol exists as a racemic mixture of (R) and (S) enantiomers guidetopharmacology.orgsigmaaldrich.com. Stereochemical control is a critical aspect in the synthesis of pharmaceutical compounds, and this extends to the synthesis of their deuterated analogues. Enantioselective deuteration aims to introduce deuterium at a specific stereocenter in a chirally controlled manner, potentially influencing the molecule's biological activity and metabolic fate d-nb.infonih.gov.
While general methods for enantioselective deuteration of various organic molecules, including azaarenes, have been reported using techniques like photoredox asymmetric catalysis with D₂O as the deuterium source, specific details regarding the enantioselective deuteration of Meptazinol were not extensively found in the provided search results nih.gov. However, the asymmetric total synthesis of (-)-meptazinol has been reported, utilizing reactions such as asymmetric conjugate addition and reductive Beckmann rearrangement to construct the azepane core nottingham.ac.uk. This highlights the importance of stereochemical control in the synthesis of Meptazinol and, by extension, its isotopically labeled variants.
Techniques for separating enantiomers, such as chiral high-pressure liquid chromatography (HPLC) or reacting a racemate with a suitable optically active compound followed by separation of the resulting diastereomeric mixture, are well-established and could be applied to Meptazinol analogues googleapis.com.
The synthesis of this compound, therefore, would involve not only the controlled incorporation of deuterium at the desired positions but also consideration of the stereochemistry, particularly if a specific enantiomer is targeted or if the deuteration process itself introduces a new stereocenter or affects the existing one.
Future Directions and Emerging Research Applications of Deuterated Compounds in Pharmaceutical Science
Innovations in Bioanalytical Techniques and Reference Standard Development
Stable isotope-labeled compounds, including Meptazinol-d3 HCl, play a crucial role as internal standards in quantitative bioanalytical methods, particularly those employing mass spectrometry (MS), such as LC-MS/MS. bioanalysis-zone.comnih.gov The ideal internal standard should possess chemical and physical properties closely matching those of the analyte being measured. bioanalysis-zone.com Deuterium-labeled analogs fulfill this requirement as they typically co-elute with the unlabeled compound during chromatographic separation but are distinguishable by mass spectrometry due to their increased mass. bioanalysis-zone.comsigmaaldrich.com
The use of this compound as an internal standard allows for accurate and precise quantification of meptazinol (B1207559) in biological matrices. By adding a known amount of this compound to a sample, variations introduced during sample preparation, chromatography, and ionization in the mass spectrometer can be compensated for, leading to more reliable analytical results. bioanalysis-zone.com This is particularly important for complex biological samples where matrix effects can influence ionization efficiency. The co-elution of the labeled internal standard and the unlabeled analyte ensures that they experience similar matrix effects, allowing for accurate correction.
Furthermore, deuterated compounds like this compound are essential for the development of certified reference standards. cerilliant.com These standards are critical for ensuring the accuracy and comparability of analytical measurements across different laboratories and studies. Reference standards of Meptazinol hydrochloride are available and used for quantitative tests and assays in pharmaceutical substances and medicinal products. sigmaaldrich.comsigmaaldrich.com The availability of a deuterated analog enhances the capabilities of these reference standards in quantitative bioanalysis using MS-based techniques.
Advancements in Drug Metabolism and Disposition Research Methodologies Through Isotopic Labeling
Isotopic labeling with deuterium (B1214612) is a powerful technique for studying drug metabolism and disposition (ADME - absorption, distribution, metabolism, and excretion). rsc.org By incorporating deuterium atoms into specific positions within the meptazinol molecule, researchers can track its metabolic fate in vivo and in vitro. The kinetic isotope effect can lead to slower metabolism at the deuterated positions compared to their hydrogen counterparts. nih.govnih.gov This can help in identifying metabolic hotspots and understanding the enzymes involved in the biotransformation of meptazinol.
Studies on the metabolism of meptazinol have shown that it is rapidly metabolized, primarily through glucuronidation and sulfation of the phenolic function. nih.govcapes.gov.br Less than 5% of the drug is excreted unchanged. nih.gov While a specific study detailing the metabolic pathways of Meptazinol-d3 using isotopic tracing was not found in the search results, the general principle of using deuteration in ADME studies applies. By synthesizing Meptazinol-d3 with deuterium atoms at specific, potentially metabolically labile positions, researchers can:
Elucidate specific metabolic pathways and the contribution of different enzymes.
Quantify the formation of various metabolites.
Investigate potential metabolic liabilities and the impact of genetic polymorphisms in drug-metabolizing enzymes.
Study the pharmacokinetics of the parent drug and its metabolites more accurately using Meptazinol-d3 as an internal standard in LC-MS/MS analysis of biological samples. bioanalysis-zone.comnih.gov
The use of stable isotope-labeled internal standards is fundamental for accurate quantification in drug metabolism studies, allowing for reliable determination of drug concentrations and metabolite profiles over time. bioanalysis-zone.comnih.gov
Broader Role of Deuterated Analogues in Rational Drug Design and Discovery Paradigms
Deuterated analogs are increasingly recognized for their potential in rational drug design and discovery. nih.govnih.gov While Meptazinol itself was developed in the 1970s, the principles of deuteration in drug design can be applied to the development of new opioid or analgesic compounds. wikipedia.orgpatsnap.com
The strategic placement of deuterium atoms can influence the pharmacokinetic properties of a drug candidate without significantly altering its pharmacodynamic activity. nih.govnih.gov This is because the electronic properties and shape of the molecule are largely unchanged by deuterium substitution, preserving its interaction with the biological target (e.g., opioid receptors in the case of meptazinol). nih.gov However, the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down enzymatic cleavage at that position, potentially leading to:
Increased half-life: Slower metabolism can result in the drug remaining in the body for longer, potentially allowing for less frequent dosing. nih.gov
Reduced formation of active or toxic metabolites: If a metabolic pathway leads to undesirable metabolites, deuteration at the site of metabolism can reduce their formation.
Improved oral bioavailability: Reduced first-pass metabolism in the liver can lead to a greater proportion of the administered oral dose reaching the systemic circulation. capes.gov.br
While there is no indication from the search results that this compound itself is being developed as a therapeutic agent, the study and use of deuterated meptazinol contribute to the broader understanding of how deuteration can impact the pharmacokinetic profile of opioid-like structures. This knowledge can inform the design of novel analgesic compounds with improved properties. The shift towards applying deuteration in novel drug discovery, rather than solely as "deuterium switches" of existing drugs, highlights the growing importance of this strategy in creating more effective and safer medications. nih.gov
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Meptazinol | 41049 |
| Meptazinol HCl | 65483 |
| This compound | Not explicitly found for the d3 form, but the unlabeled HCl is 65483 and unlabeled free base is 41049. Deuterated versions typically share the base CID with isotopic information appended or have specific substance IDs. A substance ID for Meptazinol HCl is 329817952. sigmaaldrich.comnih.gov |
Interactive Data Tables
However, the following table summarizes key pharmacokinetic parameters of unlabeled meptazinol, which provides context for why studying the impact of deuteration (as in Meptazinol-d3) on these parameters would be relevant in drug metabolism and disposition research.
| Parameter | Value (Unlabeled Meptazinol) | Source |
| Elimination Half-life | 1.4 - 4 hours (approx. 2 h) | capes.gov.brwikipedia.org |
| Oral Bioavailability | Low (4.5 - 8.7%) | capes.gov.br |
| Intramuscular Bioavailability | Total Systemic | capes.gov.br |
| Major Metabolic Pathway | Glucuronidation, Sulfation | nih.govcapes.gov.br |
| Excretion | Primarily via urine (>70%) | capes.gov.br |
This table illustrates the pharmacokinetic profile of the unlabeled compound, highlighting areas (like low oral bioavailability and rapid metabolism) where deuteration could potentially lead to improvements, thus motivating research using analogs like this compound in metabolism and disposition studies and rational drug design.
Q & A
Q. What statistical approaches are suitable for analyzing small-sample pharmacokinetic studies involving this compound?
- Methodological Answer : Use non-parametric tests (e.g., Wilcoxon signed-rank) for non-normal data. Bootstrap resampling can estimate confidence intervals for parameters like AUC and Cmax. For longitudinal data, mixed-effects models account for individual variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
